1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol
描述
1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring and phenoxy groups, making it a versatile molecule for various applications.
属性
IUPAC Name |
1-phenoxy-3-[2-(phenoxymethyl)benzimidazol-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-18(16-27-19-9-3-1-4-10-19)15-25-22-14-8-7-13-21(22)24-23(25)17-28-20-11-5-2-6-12-20/h1-14,18,26H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJPDTRCIVWVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol typically involves multiple steps. One common method includes the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary aliphatic or heterocyclic amines . This reaction is carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines.
科学研究应用
Chemical Characteristics
The molecular formula of 1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol is with a molecular weight of approximately 374.44 g/mol. Its structure features a phenoxy group and a benzodiazole moiety, which are known for their biological activity.
Antiviral Activity
Research has indicated that derivatives of benzodiazoles exhibit antiviral properties. The compound has been evaluated for its efficacy against viral infections, particularly focusing on its ability to inhibit the entry of viruses such as the Ebola virus. Studies have shown that compounds with similar structures can demonstrate significant antiviral activity, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting α-glycosidase, an enzyme involved in carbohydrate metabolism. The inhibitory activity was quantified through IC50 values, with some derivatives showing effective inhibition at low concentrations. For instance, compounds structurally related to this benzodiazole derivative exhibited IC50 values ranging from 8.30 µM to higher values depending on structural modifications . This suggests that the compound could be developed further as a therapeutic agent for conditions like diabetes where α-glycosidase plays a crucial role.
Antibacterial Properties
In addition to antiviral and enzyme inhibition studies, there is emerging evidence supporting the antibacterial properties of benzodiazole derivatives. The compound's structural features may enhance its interaction with bacterial targets, leading to effective antibacterial action against pathogens such as Escherichia coli and Pseudomonas aeruginosa. Such activities are critical in the context of increasing antibiotic resistance and the need for novel antibacterial agents .
Synthesis and Biological Evaluation
Several studies have documented the synthesis of compounds related to this compound and their subsequent biological evaluations. For instance:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 9m | α-Glycosidase Inhibition | 8.30 | |
| 9j | Antiviral (Ebola) | Submicromolar | |
| Benzodiazole Derivative | Antibacterial (E. coli) | Varies |
These findings underscore the compound's versatility and potential across multiple therapeutic areas.
作用机制
The mechanism of action of 1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol involves its interaction with specific molecular targets. For instance, as a triple reuptake inhibitor, it binds to serotonin, norepinephrine, and dopamine transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft . This action is beneficial in the treatment of major depressive disorder and other related conditions.
相似化合物的比较
Similar Compounds
1-phenoxy-3-(piperazin-1-yl)propan-2-ol: Another compound with similar structural features, known for its role as a triple reuptake inhibitor.
1-phenoxy-3-(propylsulfanyl)propan-2-ol: Used in the synthesis of various derivatives with antimicrobial properties.
Uniqueness
1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol stands out due to its unique combination of a benzimidazole ring and phenoxy groups, which confer distinct chemical and biological properties. Its ability to act as a triple reuptake inhibitor makes it particularly valuable in medicinal chemistry.
生物活性
1-Phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₉H₁₈N₂O₃
- Molecular Weight : 314.36 g/mol
- CAS Number : Not explicitly mentioned in the search results.
This compound features a phenoxy group and a benzodiazol moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : The presence of the benzodiazol group can enhance interactions with microbial enzymes or cell wall components, leading to bactericidal effects.
- Antioxidant Properties : Many phenolic compounds have been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.
Antimicrobial Activity
Research has demonstrated that derivatives of benzodiazoles exhibit significant antimicrobial properties. For instance, studies on related compounds have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. A summary table of antimicrobial activity for structurally related compounds is presented below:
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 12 µg/mL | Bactericidal |
| Compound B | Escherichia coli | 25 µg/mL | Bacteriostatic |
| Compound C | Candida albicans | 15 µg/mL | Antifungal |
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Phenoxymethylbenzimidazole Derivatives :
- Antioxidant Activity Assessment :
- Pharmacokinetics Study :
常见问题
Basic Research Questions
Q. What are effective synthetic routes for 1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, phenoxymethyl benzodiazole intermediates can be prepared via condensation of substituted benzodiazoles with phenoxypropanol derivatives under reflux in polar aprotic solvents (e.g., DMF or THF) with catalysts like CuI. Reaction progress should be monitored via TLC, and purification achieved via column chromatography or recrystallization .
Q. How can the structure and purity of this compound be validated?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm proton and carbon environments (e.g., benzodiazole aromatic protons at δ 7.2–8.5 ppm), FTIR to identify functional groups (e.g., O–H stretching at ~3400 cm⁻¹), and elemental analysis to verify stoichiometry. Purity can be assessed via HPLC (≥98% using a C18 column and acetonitrile/water gradient) .
Q. What in vitro assays are suitable for preliminary evaluation of antifungal activity?
- Methodological Answer : Employ broth microdilution assays (CLSI M27/M38 guidelines) against Candida albicans, Aspergillus fumigatus, and other pathogens. Compare minimum inhibitory concentrations (MICs) to reference antifungals like fluconazole or tebuconazole. Activity thresholds are defined as MIC ≤1 µg/mL for significant potency .
Advanced Research Questions
Q. How does the benzodiazole moiety influence bioactivity compared to triazole analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest the benzodiazole core enhances π-π stacking with fungal cytochrome P450 enzymes (e.g., CYP51). Molecular docking (AutoDock Vina) shows stronger binding affinity (ΔG ≤ −8.5 kcal/mol) compared to triazole derivatives. Validate via site-directed mutagenesis of key residues (e.g., Phe228 in CYP51) .
Q. How can discrepancies in reported antifungal efficacy across studies be resolved?
- Methodological Answer : Standardize assay conditions (e.g., inoculum size: 1–5×10³ CFU/mL, RPMI-1640 medium, 48-hour incubation). Use reference strains (e.g., C. albicans ATCC 90028) and include positive controls (e.g., fluconazole). Apply statistical analysis (ANOVA with post-hoc Tukey test) to compare log-transformed MIC values .
Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?
- Methodological Answer : Use rodent models (Sprague-Dawley rats) to assess oral bioavailability (Cₘₐₓ ≥2 µg/mL at 50 mg/kg) and tissue distribution (LC-MS/MS quantification). Evaluate toxicity via histopathology (liver/kidney sections) and serum biomarkers (ALT, BUN). Compare results to fluconazole’s safety profile (LD₅₀ >2 g/kg) .
Q. How can synthesis be optimized for scalability without compromising purity?
- Methodological Answer : Screen solvents (e.g., THF vs. DMF) to reduce reaction time (≤6 hours) and improve yield (≥75%). Replace column chromatography with recrystallization (ethanol/water) for large-scale purification. Use DoE (Design of Experiments) to optimize catalyst loading (e.g., 5 mol% CuI) and temperature (60–80°C) .
Q. What computational strategies identify potential off-target interactions?
- Methodological Answer : Perform molecular dynamics simulations (GROMACS) to assess binding stability to human off-targets (e.g., CYP3A4). Use pharmacophore modeling (Schrödinger) to prioritize derivatives with selective affinity for fungal targets. Validate via competitive binding assays (SPR or ITC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
